molecular formula C6H5F5N2 B6619699 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole CAS No. 1707679-40-0

1-(2,2,3,3,3-Pentafluoropropyl)pyrazole

Cat. No.: B6619699
CAS No.: 1707679-40-0
M. Wt: 200.11 g/mol
InChI Key: ZPNYEVBGXMCFFI-UHFFFAOYSA-N
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Description

1-(2,2,3,3,3-Pentafluoropropyl)pyrazole is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The pyrazole scaffold is a privileged structure in drug discovery, featured in numerous FDA-approved therapeutics and preclinical candidates for a wide range of diseases . The incorporation of a pentafluoropropyl group is a key strategic modification, as fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability . This makes this compound a particularly valuable intermediate for researchers developing novel bioactive molecules. Research into closely related pyrazole compounds bearing the 2,2,3,3,3-pentafluoropropyl moiety has demonstrated their relevance in several fields. For instance, such derivatives are investigated as key synthetic intermediates for the development of compounds with potent antioxidant activity, which can inhibit reactive oxygen species (ROS) production and lipid peroxidation in cellular models . Furthermore, the scaffold is utilized in the synthesis of complex molecules for screening against various biological targets, capitalizing on the well-documented antiproliferative effects of many pyrazole-based compounds . The structural features of this compound also make it a candidate for use in materials science and as a ligand in coordination chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-(2,2,3,3,3-pentafluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N2/c7-5(8,6(9,10)11)4-13-3-1-2-12-13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNYEVBGXMCFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Electrophile : 2,2,3,3,3-Pentafluoropropyl triflate (or bromide) serves as the alkylating agent. Triflates are preferred due to their superior leaving-group ability.

  • Base : Sodium hydride (NaH) deprotonates the pyrazole’s NH group, generating a nucleophilic nitrogen anion.

  • Solvent : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing ionic intermediates.

  • Temperature : Reactions are initiated at 0°C to mitigate exothermic side reactions, followed by gradual warming to 20°C.

Example Procedure :

  • Dissolve pyrazole (1.0 equiv) in anhydrous DMF under nitrogen.

  • Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

  • Introduce 2,2,3,3,3-pentafluoropropyl triflate (1.1 equiv) dropwise.

  • Warm to 20°C and stir for 12–24 hours.

  • Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via column chromatography.

Key Challenges :

  • Regioselectivity : Pyrazole exists in two tautomeric forms (1H- and 2H-), necessitating controlled conditions to favor alkylation at the 1-position.

  • Electrophile Stability : Pentafluoropropyl triflate is moisture-sensitive; reactions require strict anhydrous conditions.

Cyclization of Hydrazine Derivatives

An alternative approach involves constructing the pyrazole ring from pre-functionalized hydrazines. Source demonstrates the synthesis of 5-amino-1-arylpyrazoles via cyclization of aryl hydrazines with (ethoxymethylene)malononitrile. While this method primarily targets aryl-substituted pyrazoles, adapting it for alkyl groups requires substituting aryl hydrazines with pentafluoropropylhydrazine precursors.

Modified Cyclization Strategy

  • Precursor Synthesis : Prepare 2,2,3,3,3-pentafluoropropylhydrazine by reacting pentafluoropropyl bromide with hydrazine hydrate.

  • Cyclization : React the hydrazine derivative with (ethoxymethylene)malononitrile in trifluoroethanol (TFE) at reflux.

Example Procedure :

  • Combine 2,2,3,3,3-pentafluoropropylhydrazine (1.2 equiv) and (ethoxymethylene)malononitrile in TFE.

  • Reflux for 4–6 hours under nitrogen.

  • Cool, dilute with ethyl acetate, wash with water, and purify via silica gel chromatography.

Limitations :

  • Low yields due to steric hindrance from the bulky pentafluoropropyl group.

  • Competing side reactions (e.g., hydrazide formation) necessitate rigorous optimization.

Boron-Mediated Directed Alkylation

Source highlights the use of boronic esters to direct alkylation reactions. While the target compound lacks a boronic ester group, this methodology can be adapted by introducing a transient directing group. For example, 4-bromo-1H-pyrazole-1-boronic acid pinacol ester could undergo Suzuki-Miyaura coupling with a pentafluoropropyl organometallic reagent.

Hypothetical Pathway :

  • Prepare 4-bromo-1H-pyrazole-1-boronic ester via Miyaura borylation.

  • React with pentafluoropropylmagnesium bromide in the presence of a palladium catalyst.

  • Remove the boronic ester via hydrolysis.

Advantages :

  • Enhanced regiocontrol due to the directing effect of the boronic ester.

  • Compatibility with diverse fluorinated organometallics.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and regioselectivity:

MethodYield (%)RegioselectivityScalabilityComplexity
Direct Alkylation60–75ModerateHighLow
Hydrazine Cyclization30–50LowModerateHigh
Boron-Mediated50–65HighModerateModerate

Mechanistic Insights and Solvent Effects

  • Base Selection : Strong bases like NaH ensure complete deprotonation of pyrazole, favoring N-alkylation over O-alkylation. Weaker bases (e.g., K2CO3) result in incomplete reactions.

  • Solvent Polarity : DMF’s high polarity stabilizes the transition state in SN2 mechanisms, accelerating alkylation. Protic solvents (e.g., ethanol) are less effective due to hydrogen bonding with the nucleophile.

  • Temperature Control : Low temperatures (0°C) suppress side reactions such as over-alkylation or elimination .

Chemical Reactions Analysis

Reactivity and Derivatization

Fluorinated pyrazoles exhibit unique electronic effects due to the strong electron-withdrawing nature of perfluoroalkyl groups, influencing their reactivity:

  • Nucleophilic substitution : The pentafluoropropyl group enhances electrophilicity at the pyrazole C-4 position, enabling reactions with nucleophiles (e.g., Grignard reagents or thiols) .

  • Cross-coupling : Palladium-catalyzed Suzuki–Miyaura couplings with arylboronic acids at C-4 or C-5 positions are feasible, as demonstrated for 3,5-bis(trifluoromethyl)pyrazoles .

  • Oxidation : Pyrazole rings with electron-deficient substituents resist oxidation, but side-chain fluorinated groups (e.g., pentafluoropropyl) may undergo defluorination under strong acidic conditions .

Spectroscopic and Physicochemical Data

While specific data for 1-(2,2,3,3,3-pentafluoropropyl)pyrazole are unavailable, trends from similar compounds include:

  • ¹H NMR : Pyrazole protons appear as singlets at δ 5.70–5.75 ppm .

  • ¹⁹F NMR : CF₃ and CF₂ groups resonate at δ −60 to −70 ppm (CF₃) and δ −110 to −120 ppm (CF₂) .

  • LogP : High lipophilicity (LogP ~3.5–4.0) due to the pentafluoropropyl group enhances membrane permeability .

Scientific Research Applications

Anticancer Activities

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The presence of the pyrazole nucleus in various compounds has been linked to their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that specific pyrazole derivatives can target cancer pathways effectively, making them candidates for further development as anticancer agents .

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. They have been utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). For example, derivatives of pyrazole have shown efficacy in reducing inflammation in animal models, comparable to established NSAIDs like ibuprofen . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives make them valuable in treating infections. Various studies have reported that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For instance, specific derivatives have demonstrated effectiveness against strains of E. coli and Staphylococcus aureus, indicating their potential use as antibacterial agents .

Neuroprotective Effects

Research has also pointed to the neuroprotective capabilities of pyrazole derivatives. Some compounds have been found to exhibit protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and oxidative stress pathways . This opens avenues for developing treatments for conditions such as Alzheimer's disease.

Insecticidal Properties

Pyrazole derivatives have been investigated for their insecticidal properties, particularly in pest control formulations. Certain compounds demonstrate effectiveness against agricultural pests while being less toxic to beneficial insects, making them suitable candidates for eco-friendly pest management strategies . The specificity and potency of these compounds can lead to reduced chemical usage in agriculture.

Herbicidal Activity

Additionally, some pyrazole-based compounds are being explored for their herbicidal properties. They can inhibit specific biochemical pathways in plants, leading to selective weed control without harming crops . This application is particularly relevant as the agricultural industry seeks sustainable solutions to weed management.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole typically involves multi-step organic reactions that allow for the introduction of various functional groups that enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds.

Compound Biological Activity Mechanism of Action
This compoundAnticancerInhibition of cell proliferation
This compoundAnti-inflammatoryCOX inhibition
This compoundAntimicrobialDisruption of bacterial cell wall synthesis
This compoundNeuroprotectiveModulation of oxidative stress

Mechanism of Action

The mechanism of action of 1-(2,2,3,3,3-pentafluoropropyl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The fluorinated group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other fluorinated heterocycles, particularly those used as hypoxia markers. Key analogs include:

Compound Molecular Formula Functional Groups Key Applications
1-(2,2,3,3,3-Pentafluoropropyl)pyrazole C₆H₅F₅N₂ Pyrazole, pentafluoropropyl Potential use in drug design/agrochemicals
EF5 [2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide] C₈H₈F₅N₃O₃ Nitroimidazole, acetamide, pentafluoropropyl Hypoxia imaging in tumors via PET
Pimonidazole [1-[(2-hydroxy-3-piperidinyl)propyl]-2-nitroimidazole] C₁₁H₁₈N₄O₃ Nitroimidazole, piperidine Clinical hypoxia marker
Misonidazole [1-(2-Nitroimidazol-1-yl)-3-methoxypropan-2-ol] C₇H₁₁N₃O₄ Nitroimidazole, methoxypropanol Historical hypoxia tracer (limited due to toxicity)

Physicochemical Properties

  • Lipophilicity: The pentafluoropropyl group in this compound increases lipophilicity compared to non-fluorinated pyrazoles, enhancing membrane permeability. This property is shared with EF5, where fluorination improves tumor penetration .
  • Metabolic Stability : Fluorinated groups reduce oxidative metabolism, as seen in EF5’s prolonged retention in hypoxic tissues .

Key Differentiators

Parameter This compound EF5 Pimonidazole
Core Heterocycle Pyrazole Nitroimidazole Nitroimidazole
Fluorination Pentafluoropropyl Pentafluoropropyl + acetamide None
Detection Method N/A (hypothesized) PET imaging, monoclonal antibodies Immunohistochemistry
Clinical Use Not reported Yes (experimental and clinical) Yes (approved)

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole and its derivatives?

  • Methodology : The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, 2,2,3,3,3-pentafluoropropyl tosylate (CAS 565-42-4) serves as a key intermediate for introducing the pentafluoropropyl group into heterocyclic systems like pyrazole. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) are critical for optimizing yield and purity .
  • Characterization : Confirm structural integrity using 1H^1 \text{H}-NMR, 19F^{19} \text{F}-NMR, and GC-MS. The tosylate derivative has a melting point of 53–54.5°C and a density of 1.420 g/cm³, which can aid in purification .

Q. What are the key physicochemical properties of this compound derivatives relevant to experimental design?

  • Properties :

  • Thermal Stability : Derivatives like 2,2,3,3,3-pentafluoropropyl methacrylate (CAS 45115-53-5) exhibit a boiling point of 54–55°C/100 mmHg, requiring low-temperature storage to prevent decomposition .
  • Polarity : The electronegative pentafluoropropyl group enhances hydrophobicity, influencing solubility in organic solvents (e.g., dichloromethane or THF) .
    • Experimental Design : Use inert atmospheres (N2_2/Ar) during synthesis and storage to avoid hydrolysis or oxidation .

Q. How is this compound applied in hypoxia imaging studies?

  • Application : The derivative EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide, CAS 152721-37-4) is a hypoxia marker used in positron emission tomography (PET). It binds selectively to hypoxic cells in tumors, enabling quantitative imaging of oxygen-deprived tissues .
  • Methodology : Administer EF5 intravenously, then analyze tissue sections using fluorescence immunohistochemistry or radioactivity assays to quantify hypoxia levels .

Advanced Research Questions

Q. What mechanistic insights explain EF5’s selectivity for hypoxic tissues?

  • Mechanism : Under low oxygen, nitroimidazole derivatives like EF5 undergo enzymatic reduction, forming reactive intermediates that covalently bind to intracellular proteins. This process is oxygen-dependent, as higher O2_2 concentrations reverse the reduction, minimizing false-positive signals .
  • Validation : Cross-validate results using 18F^{18} \text{F}-radiolabeled EF5 and fluorescent antibodies to distinguish hypoxia-specific binding from nonspecific uptake .

Q. How do structural modifications of the pentafluoropropyl group affect polymer properties in fluorinated methacrylates?

  • Structure-Property Relationships : Poly(2,2,3,3,3-pentafluoropropyl methacrylate) exhibits high hydrophobicity (contact angle >110°) and low refractive index (1.3480), making it suitable for optical coatings. The pentafluoropropyl group enhances thermal stability (Tg_g ~29°C) compared to non-fluorinated analogs .
  • Experimental Optimization : Use controlled radical polymerization (e.g., ATRP) to achieve precise molecular weight distributions. Monitor kinetics via 1H^1 \text{H}-NMR to balance fluorinated monomer reactivity with backbone flexibility .

Q. What challenges arise in quantifying EF5 adducts in heterogeneous tumor microenvironments, and how can they be resolved?

  • Challenges : Heterogeneous tissue oxygenation leads to variable EF5 binding, complicating data interpretation. Technical artifacts may arise from uneven antibody penetration in immunohistochemistry .
  • Resolution : Employ spatial mapping tools (e.g., laser capture microdissection coupled with LC-MS) to correlate EF5 adduct density with regional hypoxia. Use statistical models (e.g., Plackett-Burman design) to identify confounding variables .

Q. How does this compound enhance the performance of high-voltage lithium-ion battery electrolytes?

  • Role : Derivatives like 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole act as functional additives, stabilizing the solid-electrolyte interphase (SEI) on cathodes. The pentafluoropropyl group reduces oxidative decomposition at voltages >4.5 V .
  • Methodology : Perform cyclic voltammetry to assess redox stability and impedance spectroscopy to monitor SEI formation. Compare capacity retention in cells with/without the additive under high-voltage cycling .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biodistribution profiles of EF5 across preclinical models?

  • Analysis : Variations in tumor type (e.g., EMT6 vs. squamous cell carcinoma), injection protocols, and detection methods (fluorescence vs. radioactivity) can lead to conflicting biodistribution data. For example, EMT6 tumors showed EF5 accumulation peaking at 3–6 hours post-injection, while other models exhibit delayed uptake .
  • Resolution : Standardize injection doses (e.g., 10 mg/kg) and use dual-labeling techniques (e.g., 18F^{18} \text{F}-EF5 + fluorescent antibodies) to validate spatial and temporal consistency .

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